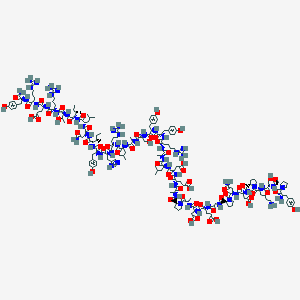

神经肽 Y (猪)

描述

神经肽Y 是一种由 36 个氨基酸残基组成的多肽。 它于 1982 年由瑞典科学家卡罗琳·塔特莫托首次从猪脑中分离出来 。 神经肽Y 属于神经内分泌肽家族,该家族还包括肽YY 和胰多肽 。 它广泛分布于中枢神经系统和周围神经系统,并参与调节各种生物过程,包括食物摄入、能量代谢和情绪表达 .

科学研究应用

神经肽Y 在各个领域具有广泛的科学研究应用:

化学:

生物学:

医学:

工业:

作用机制

生化分析

Biochemical Properties

Neuropeptide Y (porcine) is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. These interactions lead to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C . Neuropeptide Y (porcine) also interacts with noradrenaline in sympathetic nerve fibers, influencing the release of neurotransmitters and regulating blood flow .

Cellular Effects

Neuropeptide Y (porcine) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the central nervous system, Neuropeptide Y (porcine) affects neuronal activity, stress resilience, and appetite regulation . It also plays a role in immune cell function, including the regulation of cytokine secretion and immune cell migration .

Molecular Mechanism

The molecular mechanism of Neuropeptide Y (porcine) involves binding to its specific Y-receptors, leading to various downstream effects . Upon binding to these receptors, Neuropeptide Y (porcine) can inhibit the release of neurotransmitters, modulate calcium and potassium channels, and influence gene expression . These actions result in the regulation of physiological processes such as appetite, stress response, and cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide Y (porcine) can change over time. Studies have shown that Neuropeptide Y (porcine) is relatively stable but can degrade under certain conditions . Long-term exposure to Neuropeptide Y (porcine) in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of neurotransmitter release and immune cell activity .

Dosage Effects in Animal Models

The effects of Neuropeptide Y (porcine) vary with different dosages in animal models. At low doses, it can stimulate appetite and reduce anxiety . At high doses, Neuropeptide Y (porcine) may cause adverse effects such as hypertension and increased stress response . Threshold effects have been observed, indicating that the physiological response to Neuropeptide Y (porcine) is dose-dependent .

Metabolic Pathways

Neuropeptide Y (porcine) is involved in several metabolic pathways, including those regulating energy balance and glucose metabolism . It interacts with enzymes such as adenylate cyclase and phospholipase C, influencing metabolic flux and metabolite levels . Neuropeptide Y (porcine) also affects the expression of genes involved in metabolic processes, further modulating metabolic pathways .

Transport and Distribution

Neuropeptide Y (porcine) is transported and distributed within cells and tissues through various mechanisms . It is stored in vesicles within neurons and released upon stimulation . Neuropeptide Y (porcine) interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, such as the brain and gastrointestinal tract .

Subcellular Localization

The subcellular localization of Neuropeptide Y (porcine) is primarily within vesicles in neuronal cells . It is also found in other cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals direct Neuropeptide Y (porcine) to specific subcellular locations, influencing its activity and function .

准备方法

合成路线和反应条件: 神经肽Y 可以使用固相肽合成 (SPPS) 进行合成,该方法允许将氨基酸按顺序添加到固定在固体树脂上的生长肽链中 。合成涉及使用保护基来防止不必要的副反应,以及羧基的活化以促进肽键的形成。 最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法: 神经肽Y 的工业生产涉及从猪脑组织中提取肽。 该过程包括脑组织的均质化,然后用甲醇提取,并使用凝胶过滤和反相 HPLC 进行纯化 。 然后使用氨基酸分析和质谱法对纯化的肽进行表征,以确认其身份和纯度 .

化学反应分析

反应类型: 神经肽Y 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应会改变肽的结构和功能,从而影响其生物活性 .

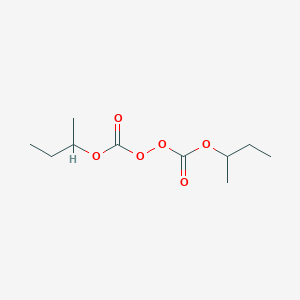

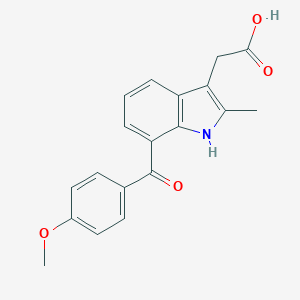

常见试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括神经肽Y 的氧化或还原形式,以及具有取代氨基酸残基的肽类似物 .

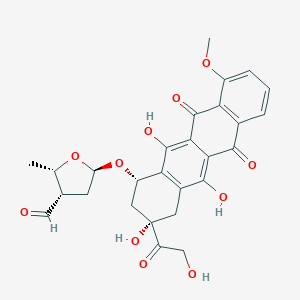

相似化合物的比较

属性

IUPAC Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLKGTCHMPLCES-OFGSCBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H286N54O58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232446 | |

| Record name | Neuropeptide Y (pig) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4255 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83589-17-7 | |

| Record name | Neuropeptide Y (pig) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y (pig) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。